molecular formula C15H14O2 B8624406 (R)-2-(4-benzyloxyphenyl)oxirane

(R)-2-(4-benzyloxyphenyl)oxirane

Cat. No.: B8624406
M. Wt: 226.27 g/mol
InChI Key: KTFPWENWGCSNHE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(4-benzyloxyphenyl)oxirane is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2R)-2-(4-phenylmethoxyphenyl)oxirane

InChI

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)10-16-14-8-6-13(7-9-14)15-11-17-15/h1-9,15H,10-11H2/t15-/m0/s1

InChI Key

KTFPWENWGCSNHE-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (60%, 0.5 g, 23.6 mmol) was diluted in DMSO (50 mL) and stirred for 30 min at rt under nitrogen. Trimethylsulfoxonium iodide (7.8 g, 35.37 mmol) was added in portions at 0° C. The reaction mixture was stirred for 1 h. Then a solution of 4-benzyloxybenzaldehyde (5 g, 23.58 mmol) in THF (15 mL) was added. The reaction solution was stirred at rt for 3 h. The reaction mixture was poured into ice-water and extracted with ether. The organic layer was dried over Na2SO4 and concentrated to give 2-(4-(benzyloxy)phenyl)oxirane, which was used for the next step without further purification.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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